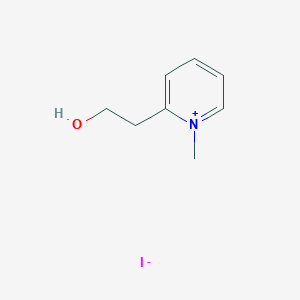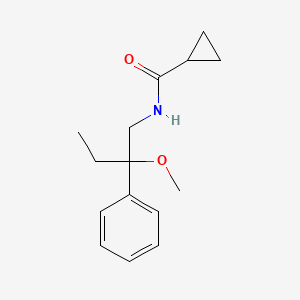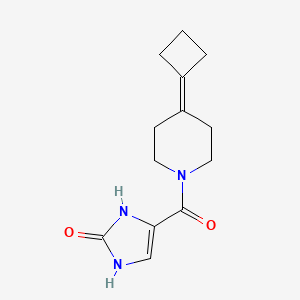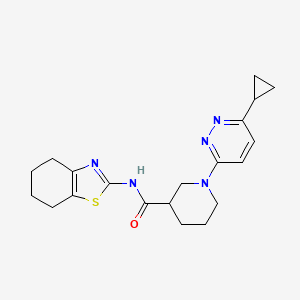
2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide” is a type of quaternary ammonium salt. Quaternary ammonium salts are often used in various applications due to their unique properties. They are known for their antimicrobial properties and are used in a variety of products .
Molecular Structure Analysis
The molecule likely contains a pyridinium ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2-hydroxyethyl group and a methyl group .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Halogen Bonding
One study focused on the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, highlighting its infinite helices formed by alternate arrangements of cations and anions bound by C–Br⋯I halogen bonding. This structure demonstrates the electron acceptor ability of bromine substituents on the pyridinium scaffold, relevant for designing materials with specific crystal properties (Logothetis et al., 2004).
Toxicology and Compound Distribution
Research on the distribution and toxicity of 1-(3-pyridyl)ethanol methiodide has shown that this compound, along with its analogs, exhibits rapid elimination from the body without significant passage through the blood-brain barrier. These findings are important for understanding the toxicological profiles of quaternary ammonium compounds (Bederka et al., 1967).
Dye-Sensitized Solar Cells
The application of organic ionic plastic crystals, such as 1-ethyl-1-methyl pyrrolidinium iodide, as solid-state electrolytes in dye-sensitized solar cells (DSSCs) has been explored. These solid-state devices demonstrate notable power conversion efficiency and stability at elevated temperatures, which is pivotal for the development of high-performance DSSCs (Li et al., 2012).
Synthetic Chemistry
Synthetic methodologies have been developed for creating various pyridinium-based compounds, including methods for iodocyclization to form furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones. These synthetic routes offer new avenues for constructing complex heterocyclic structures with potential applications in medicinal chemistry and material science (Aillaud et al., 2006).
Nonlinear Optical Materials
Research into multisubstituted pyridinium salts has unveiled their potential in nonlinear optical applications. Studies have revealed that compounds like N-methyl-2,6-di[(E)-p-dimethylaminophenylethenyl]pyridinium iodide exhibit strong saturated absorption and, depending on the pulse duration, can show reverse saturated or saturated absorption properties. These findings are crucial for developing optical materials with tailored absorption characteristics (Xu et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-methylpyridin-1-ium-2-yl)ethanol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.HI/c1-9-6-3-2-4-8(9)5-7-10;/h2-4,6,10H,5,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXPZWCXOSPJR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CCO.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)
![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)


![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)


![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)
